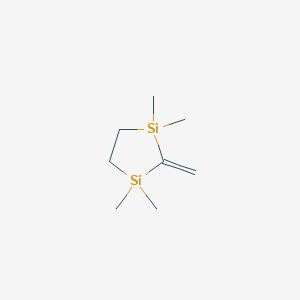
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is an organosilicon compound with a unique structure featuring two silicon atoms bonded to a methylene group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by a series of condensation reactions . The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the formation of the disilolane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as platinum or palladium.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts like platinum or palladium are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s electrophilic nature allows it to interact with various substrates, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of a methylene group.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains nitrogen in the structure, used in different applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups, used as a starting material for various syntheses.
Uniqueness
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
70284-70-7 |
|---|---|
Formule moléculaire |
C8H18Si2 |
Poids moléculaire |
170.40 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-methylidene-1,3-disilolane |
InChI |
InChI=1S/C8H18Si2/c1-8-9(2,3)6-7-10(8,4)5/h1,6-7H2,2-5H3 |
Clé InChI |
CFJNZRPCBYOVQX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC[Si](C1=C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
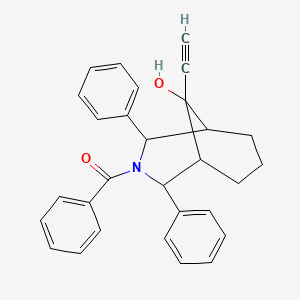
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
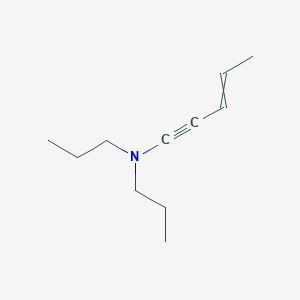
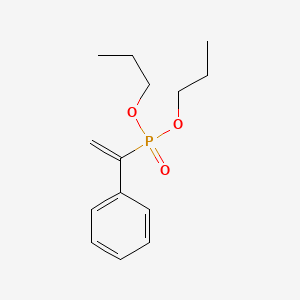
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
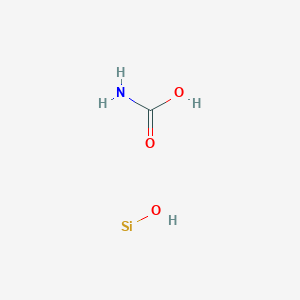
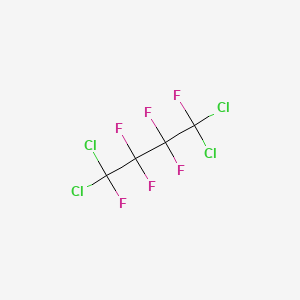
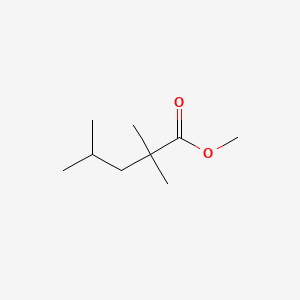
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
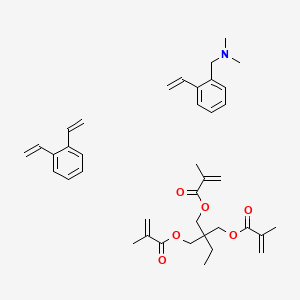
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
